molecular formula C21H18ClNO3 B11588025 3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11588025
M. Wt: 367.8 g/mol
InChI Key: BZIWDVLPWHNQNY-UHFFFAOYSA-N
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Description

3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with acetylphenyl and chlorophenyl groups, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution reactions to introduce the acetylphenyl and chlorophenyl groups. This can be achieved using Friedel-Crafts acylation and halogenation reactions.

    Introduction of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The acetylphenyl and chlorophenyl groups may interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in electron delocalization, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the pyrrole ring and exhibit diverse biological activities.

    Phenylacetic Acid Derivatives: These compounds have similar carboxylic acid moieties and are used in various chemical and pharmaceutical applications.

Uniqueness

3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both acetyl and chlorophenyl groups on the pyrrole ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H18ClNO3/c1-14(24)15-4-8-18(9-5-15)23-19(11-13-21(25)26)10-12-20(23)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,25,26)

InChI Key

BZIWDVLPWHNQNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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